molecular formula C17H25N3O3 B2983321 N1-(2-methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 946362-88-5

N1-(2-methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No.: B2983321
CAS No.: 946362-88-5
M. Wt: 319.405
InChI Key: FRDYKPSSPVVTGY-UHFFFAOYSA-N
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Description

N1-(2-Methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative. Oxalamides are characterized by a central oxalyl bridge (N-C(=O)-C(=O)-N) flanked by substituents that modulate solubility, receptor binding, and metabolic stability. The target compound features a 2-methoxyethyl group and a tetrahydroquinoline-derived ethyl chain, which may influence its physicochemical properties and biological interactions. Similar compounds, such as S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), are used as umami flavor enhancers with regulatory approval .

Properties

IUPAC Name

N'-(2-methoxyethyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-20-10-3-4-14-12-13(5-6-15(14)20)7-8-18-16(21)17(22)19-9-11-23-2/h5-6,12H,3-4,7-11H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDYKPSSPVVTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its oxalamide backbone and the presence of a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties. The structure can be represented as follows:

N1 2 methoxyethyl N2 2 1 methyl 1 2 3 4 tetrahydroquinolin 6 yl ethyl oxalamide\text{N1 2 methoxyethyl N2 2 1 methyl 1 2 3 4 tetrahydroquinolin 6 yl ethyl oxalamide}

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Some oxalamide derivatives have shown inhibition against neuraminidase (NA), an enzyme critical for viral replication. For instance, a related compound demonstrated an IC50 value of 0.09 μM against NA, indicating strong inhibitory potential compared to oseltamivir carboxylate (IC50 = 0.10 μM) .
  • Anti-inflammatory Properties : Certain derivatives have been evaluated for their anti-inflammatory effects in vivo. In murine models, compounds showed significant edema inhibition percentages compared to standard anti-inflammatory drugs like celecoxib .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity IC50 Value (μM) Reference
Neuraminidase Inhibition0.09
COX-2 Inhibition8.60
Anti-inflammatory ActivitySignificant (%)

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Neuraminidase Inhibition Study : A study focused on the synthesis and evaluation of oxalamide derivatives revealed that modifications in the chemical structure significantly enhanced NA inhibition. The lead compound ZINC05250774 was transformed into several derivatives with improved efficacy .
  • Anti-inflammatory Efficacy : Another study assessed the anti-inflammatory properties of various oxalamides in animal models. The results indicated that certain derivatives exhibited superior anti-inflammatory effects compared to traditional NSAIDs .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following analysis compares the target compound with structurally and functionally related oxalamides, focusing on substituent effects, receptor activity, metabolism, and safety profiles.

Structural and Functional Comparisons

Compound Name Key Substituents Receptor Affinity Metabolic Stability Regulatory Status
Target Compound
N1-(2-Methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
2-Methoxyethyl, tetrahydroquinolinyl-ethyl Not reported Inferred rapid hepatic metabolism Not reported
S336
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide
2,4-Dimethoxybenzyl, pyridyl-ethyl hTAS1R1/hTAS1R3 agonist Rapid metabolism (no amide hydrolysis) Approved (FEMA 4233)
FAO/WHO No. 1768
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide
Same as S336 Same as S336 Rapid metabolism NOEL: 100 mg/kg/day
FAO/WHO No. 2225
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide
2,3-Dimethoxybenzyl, pyridyl-ethyl Not reported Rapid plasma elimination Under evaluation

Key Observations

Substituent Effects on Receptor Binding: S336 and related dimethoxybenzyl/pyridyl-ethyl oxalamides exhibit potent umami taste receptor (hTAS1R1/hTAS1R3) activation due to aromatic and heterocyclic substituents . The target compound’s tetrahydroquinolinyl group may alter receptor interactions, as tetrahydroquinoline derivatives are associated with diverse bioactivities (e.g., antimalarial, neuroprotective) but are untested in taste modulation.

Metabolic Pathways: Oxalamides with pyridyl or dimethoxybenzyl groups (e.g., S336, No. 1768) undergo rapid hepatic metabolism without amide bond cleavage, suggesting phase I oxidation dominates . The 2-methoxyethyl group in the target compound may enhance solubility but could also introduce alternative metabolic routes (e.g., O-demethylation).

The tetrahydroquinoline moiety in the target compound warrants additional toxicity screening, as some tetrahydroquinoline derivatives exhibit CNS activity or reactive metabolite formation .

Regulatory Status: S336 is globally approved for savory applications, replacing monosodium glutamate (MSG) in sauces and snacks . The target compound’s regulatory pathway would require comparative pharmacokinetic and genotoxicity studies per FAO/WHO guidelines .

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